



literature review on substituted 5aminopyrazoles

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Compound of Interest

3-tert-Butyl-1-methyl-1H-pyrazol5-amine

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An In-depth Technical Guide to Substituted 5-Aminopyrazoles: Synthesis, Medicinal Applications, and Experimental Protocols

Abstract

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds.[1] Its unique structural features allow for extensive functionalization, leading to the development of potent agents targeting various biological pathways. These compounds have been extensively studied for their anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting properties.[2][3] Notably, substituted 5-aminopyrazoles have emerged as a privileged class of kinase inhibitors, with specific derivatives showing high efficacy against targets such as p38 MAP kinase and Cyclin-Dependent Kinases (CDKs).[4][5] This technical guide provides a comprehensive review of the synthesis, biological activities, and key experimental methodologies related to substituted 5-aminopyrazoles, aimed at researchers and professionals in drug development.

Synthesis of Substituted 5-Aminopyrazoles

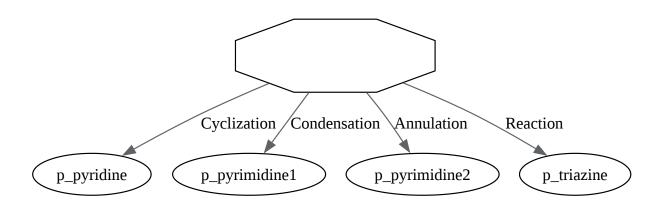
The synthesis of the 5-aminopyrazole core is highly adaptable, with several established methods. The most versatile and widely used approach involves the condensation of β -ketonitriles with substituted hydrazines.[1] This reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the 5-aminopyrazole ring.[1]



Another common strategy employs malononitrile and its derivatives, which react readily with hydrazines to produce 3,5-diaminopyrazoles. Furthermore, microwave-assisted synthesis has been shown to be a rapid and efficient method for producing these scaffolds, often with excellent yields and high regioselectivity.[6][7]

Caption: General workflow for the synthesis of 5-aminopyrazoles.

The 5-aminopyrazole core is not just a pharmacophore itself but also a critical precursor for creating more complex fused heterocyclic systems. Its polyfunctional nature, with multiple nucleophilic sites, allows it to be a versatile starting material for compounds like pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines, all of which are significant in drug discovery.[8][9]



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Caption: 5-Aminopyrazole as a versatile precursor for fused systems.

Applications in Medicinal Chemistry: Kinase Inhibition

A primary application of substituted 5-aminopyrazoles in drug development is their function as kinase inhibitors.[4] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.

p38 MAP Kinase Inhibitors

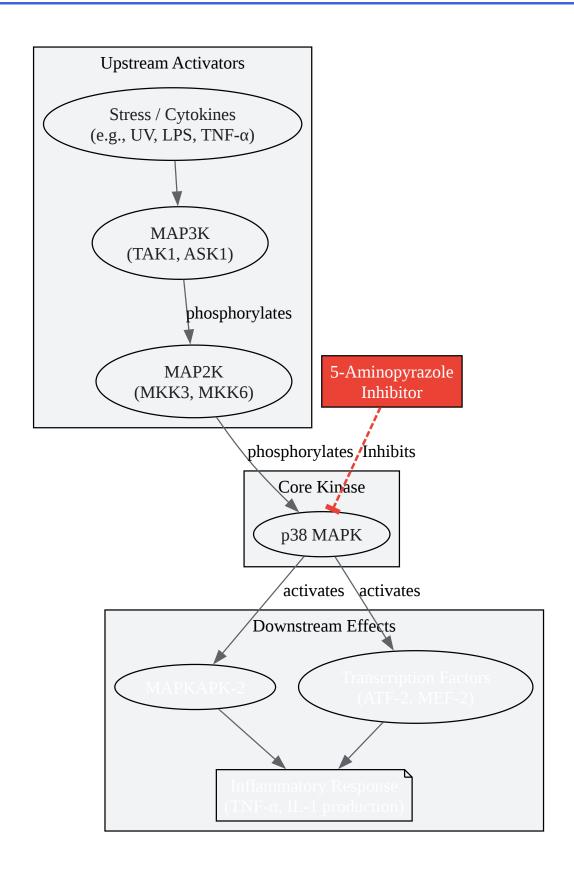


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The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key player in the inflammatory response, regulating the production of cytokines like TNF- α and IL-1.[10] Substituted 5-aminopyrazoles have been successfully developed as potent and selective inhibitors of p38 α MAPK.[11][12] These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing its activation and halting the downstream signaling cascade that leads to inflammation.[10] The development of these inhibitors represents a significant strategy for treating inflammatory diseases.[11][12]





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Caption: Inhibition of the p38 MAPK signaling pathway.



Quantitative Biological Data

The potency of 5-aminopyrazole derivatives is quantified by their half-maximal inhibitory concentration (IC_{50}) values against various targets. The tables below summarize representative data from the literature.

Table 1: Anticancer and Cytotoxic Activity

Compound	Cell Line	Activity	IC50 (μM)	Reference
P1	HepG2, MCF-7	Antiproliferative	22.7 - 40.75	[13]
P2	HepG2, MCF-7	Antiproliferative	22.7 - 40.75	[13]
26a	MCF-7	Anticancer	6.1	[2]
26b	MCF-7	Anticancer	8.0	[2]
26c	MCF-7	Anticancer	7.4	[2]
3f	HEL, K562, PC-3	Antiproliferative	< 5	[14]
11b	HEL	Selective Cytotoxicity	< 0.5	[14]

Table 2: Enzyme Inhibition Activity



Compound	Target Enzyme	Activity	IC ₅₀	Reference
29h	α-glucosidase	Inhibition	95.0 μΜ	[2]
19	Cyclooxygenase- 2 (COX-2)	Inhibition	295.39 μΜ	[2]
20	Cyclooxygenase- 2 (COX-2)	Inhibition	79.32 μΜ	[2]
Pyz-1	α-glucosidase	Inhibition	75.62 μM	[15]
Pyz-2	Xanthine Oxidase	Inhibition	10.75 μΜ	[15]
1 (analogue)	Akt1	Inhibition	61 nM	[5]
3f	JAK1, JAK2, JAK3	Inhibition	3.4, 2.2, 3.5 nM	[14]

Key Experimental Protocols

Detailed and reproducible experimental methods are crucial for drug discovery and development. The following sections provide standardized protocols for the synthesis and evaluation of 5-aminopyrazole derivatives.

Protocol: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines

This protocol describes a one-flask synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles via a Vilsmeier reaction followed by intermolecular heterocyclization.[16]

 Materials: 5-aminopyrazole derivative, Phosphorus tribromide (PBr₃), N,Ndimethylformamide (DMF), Hexamethyldisilazane (NH(SiMe₃)₂), Nitrogen atmosphere setup, TLC analysis equipment.

Procedure:

Under a nitrogen atmosphere, treat the 5-aminopyrazole derivative (1.0 equiv.) with PBr₃
(approx. 3.0 equiv.) in DMF (2 mL).



- Heat the reaction mixture to 50–60 °C for 1.0–2.0 hours, monitoring the completion of the
 Vilsmeier reaction by TLC.[16]
- To the resulting mixture, add NH(SiMe₃)₂ (3.0 equiv.).
- Heat the mixture to reflux at 70–80 °C for 3.0–5.0 hours, monitoring by TLC until the starting material is consumed.[16]
- After the reaction is complete, perform a standard aqueous work-up.
- Purify the crude product by column chromatography to obtain the corresponding pyrazolo[3,4-d]pyrimidine.[16]

Protocol: Synthesis of 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1)

This protocol is for the synthesis of a specific pyrazolo[3,4-d]pyrimidine derivative, P1.[13]

- Materials: 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B), Formic acid, Ice water, Ethanol.
- Procedure:
 - Dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL).
 - Reflux the solution for 7 hours.[13]
 - Pour the final mixture into ice water.
 - Collect the resulting precipitate by filtration.
 - Dry the precipitate and recrystallize it from ethanol to yield the pure product P1.[13]

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)



This assay measures the ability of a compound to inhibit the enzymatic activity of a target kinase by quantifying the amount of ADP produced.[17]

 Materials: Recombinant kinase, kinase-specific substrate, ATP, Kinase Assay Buffer, Test compounds (dissolved in DMSO), ADP-Glo™ Kinase Assay kit, 384-well plates, Plate reader (luminescence).

Procedure:

- Prepare a serial dilution of the 5-aminopyrazole test compounds in DMSO.
- Add 5 μL of the diluted test compound, a positive control inhibitor, and a DMSO vehicle (negative control) to the appropriate wells of a 384-well plate.[17]
- Add 10 µL of the kinase enzyme solution to all wells and mix gently.
- Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme binding.[17]
- Initiate the kinase reaction by adding 5 μ L of a reaction mixture containing ATP and the specific substrate. The final ATP concentration should be near the K_m value for the kinase. [17]
- Incubate for 30-60 minutes at 30°C.
- Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™
 Reagent as per the manufacturer's instructions.
- Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.[17]
- Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[17]

Conclusion

Substituted 5-aminopyrazoles are a remarkably versatile and potent class of heterocyclic compounds. Their straightforward and adaptable synthesis makes them attractive starting



points for chemical library development. The extensive research into their biological activities, particularly as kinase inhibitors for cancer and inflammatory diseases, has solidified their importance in modern drug discovery. The continued exploration of this scaffold, aided by the robust experimental protocols available, promises to yield new therapeutic agents with improved potency and selectivity.

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